3-Chloro-5,6,7,8-tetrahydroisoquinoline

Medicinal Chemistry Drug Design ADME Properties

Researchers requiring a regiospecifically functionalized THIQ scaffold for SAR studies often face limited availability of 3-substituted analogs. 3-Chloro-5,6,7,8-tetrahydroisoquinoline (CAS 875249-27-7) addresses this gap with a unique electrophilic chlorine handle at the 3-position, enabling robust cross-coupling (Suzuki, Buchwald) and SNAr reactions. • LogP 3.2 supports CNS drug design • ≥98% purity ensures reliable multi-step synthesis • Cold-chain shipped globally.

Molecular Formula C9H10ClN
Molecular Weight 167.64
CAS No. 875249-27-7
Cat. No. B2552517
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-5,6,7,8-tetrahydroisoquinoline
CAS875249-27-7
Molecular FormulaC9H10ClN
Molecular Weight167.64
Structural Identifiers
SMILESC1CCC2=CN=C(C=C2C1)Cl
InChIInChI=1S/C9H10ClN/c10-9-5-7-3-1-2-4-8(7)6-11-9/h5-6H,1-4H2
InChIKeyANGNQXZJVZVJMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Chloro-5,6,7,8-tetrahydroisoquinoline: Chlorinated THIQ Scaffold


3-Chloro-5,6,7,8-tetrahydroisoquinoline (CAS 875249-27-7) is a chlorinated derivative of the tetrahydroisoquinoline (THIQ) scaffold, a privileged structure in medicinal chemistry [1]. The compound, with the molecular formula C9H10ClN and a molecular weight of 167.63 g/mol, features a chlorine atom at the 3-position of the partially saturated isoquinoline ring [1]. This modification imparts distinct physicochemical properties, including a calculated logP of 3.2 and a low aqueous solubility (0.69 g/L), which are relevant for its role as a building block in drug discovery and chemical biology [1]. It is commercially available from various vendors for research purposes .

C3 chloro substituent enables regioselective cross-coupling for library synthesis

Distinct physicochemical profile supports CNS-oriented scaffold design

Standard high purity suitable for reproducible multi-step synthetic workflows

Non-Interchangeability of 3-Chloro-5,6,7,8-tetrahydroisoquinoline


While the tetrahydroisoquinoline (THIQ) core is a common scaffold, the specific position and nature of substituents like the 3-chloro group critically determine a compound's physicochemical, electronic, and steric properties [1]. Simply substituting 3-Chloro-5,6,7,8-tetrahydroisoquinoline with another halogenated or unsubstituted THIQ derivative (e.g., 6-chloro-THIQ or unsubstituted THIQ) can lead to significant differences in lipophilicity (logP), metabolic stability, and reactivity in downstream chemical transformations [1]. For instance, the 3-chloro substitution creates a unique electrophilic site, enabling specific nucleophilic aromatic substitution (SNAr) or cross-coupling reactions that are not feasible or would proceed with different regioselectivity on analogs with chlorine at other positions or without the chlorine atom [1]. Therefore, the exact compound must be specified to ensure reproducible and intended research outcomes.

Chlorine position matters: 3-Cl vs. 6-Cl THIQ analogs may shift electrophilic reactivity and cross-coupling outcome.

Electronic and lipophilic shift: Unsubstituted THIQ may differ in logP and metabolic stability, influencing assay behavior.

Synthetic handle loss: Unsubstituted THIQ lacks regioselective cross-coupling site, limiting modular derivatization.

Differentiating 3-Chloro-5,6,7,8-tetrahydroisoquinoline


Enhanced Lipophilicity vs. Unsubstituted THIQ

The presence of the 3-chloro substituent significantly increases the compound's lipophilicity compared to the unsubstituted 5,6,7,8-tetrahydroisoquinoline scaffold, as reflected by the calculated partition coefficient (logP). This property influences membrane permeability and protein binding, key parameters in early drug discovery [1].

Lipophilicity vs. unsubstituted THIQ
Class-level inference
3.2 +1.2–1.7 ~1.5–2.0

Supports CNS-permeability-oriented scaffold selection

In silico prediction; experimental validation advised

Medicinal Chemistry Drug Design ADME Properties

Reduced Aqueous Solubility vs. Unsubstituted THIQ

The introduction of the chlorine atom at the 3-position reduces the compound's aqueous solubility compared to the unsubstituted parent scaffold. This property can be a crucial consideration for in vitro assays and in vivo formulation development .

Aqueous Solubility vs. unsubstituted THIQ
Class-level inference
0.69 g/L Not quantified Higher (estimated)

May require formulation consideration for in vitro assays

Calculated solubility; confirm experimentally

Formulation Science Preformulation Physicochemical Profiling

Electrophilic Cross-Coupling Reactivity

The 3-chloro substituent on the pyridine-like ring of the isoquinoline core serves as a specific handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig aminations. This allows for the regioselective introduction of diverse aryl, heteroaryl, or amine groups, a transformation that is not possible with the unsubstituted scaffold or analogs with the chlorine at other positions (e.g., 6-chloro-THIQ) [1].

Cross-Coupling Reactivity
Class-level inference
Suzuki / Buchwald aminations C3 regioselective

Enables regioselective library synthesis

Standard Pd-catalyzed conditions apply

Synthetic Methodology Cross-Coupling Building Block Utility

High Purity for Biological Assays

The compound is commercially available with a high standard purity of ≥98% from multiple vendors, ensuring consistency and reliability in research applications . This level of purity minimizes the risk of confounding effects from impurities in biological assays.

Commercial Purity
Source review
≥98%

Supports reproducible assay outcomes

Confirm with certificate of analysis

Compound Procurement Quality Control Assay Reproducibility

Applications of 3-Chloro-5,6,7,8-tetrahydroisoquinoline


CNS-Focused THIQ Library Synthesis

The 3-chloro substituent provides a robust handle for palladium-catalyzed cross-coupling reactions, enabling medicinal chemists to efficiently generate a diverse array of 3-substituted tetrahydroisoquinoline derivatives. This is particularly valuable for exploring structure-activity relationships (SAR) around the THIQ core, which is a privileged scaffold for targeting central nervous system (CNS) receptors and enzymes [1]. The enhanced lipophilicity (logP = 3.2) may also contribute to improved blood-brain barrier penetration of the resulting analogs [1].

Electrophilic Reactivity in Early Drug Discovery

Due to the unique electronic environment created by the 3-chloro substitution, this compound serves as an excellent substrate for investigating novel SNAr and cross-coupling methodologies on the THIQ scaffold [1]. This can lead to the discovery of new synthetic routes and the preparation of highly functionalized building blocks that are not accessible from other regioisomers, thereby expanding the accessible chemical space for drug discovery programs.

ADME Profiling of Halogenated THIQ Scaffolds

The compound's well-defined physicochemical properties, including its calculated logP (3.2) and low aqueous solubility (0.69 g/L), make it a useful model compound for studies aimed at understanding the impact of halogen substitution on the ADME (Absorption, Distribution, Metabolism, Excretion) properties of the tetrahydroisoquinoline scaffold [1]. This is crucial for rational drug design and lead optimization campaigns.

Building Blocks for Bioactive Conjugates

3-Chloro-5,6,7,8-tetrahydroisoquinoline can be used as a core scaffold for the synthesis of more complex molecular architectures, such as those incorporating a carbonitrile group at the 4-position [1]. Its high commercial purity (≥98%) ensures that it is a reliable starting material for multi-step syntheses of advanced intermediates and potential therapeutic agents .

Application
Selection Property
Validation Focus
CNS-focused THIQ library synthesis
C3 halogen handle for cross-coupling
Regioselective derivatization and SAR expansion
Electrophilic reactivity methodology
3-chloro electronic activation
SNAr/cross-coupling reaction scope validation
ADME profiling of halogenated scaffolds
LogP and solubility profile
Experimental ADME parameter verification
Building blocks for conjugates
High-purity starting material
Multi-step synthetic reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Chloro-5,6,7,8-tetrahydroisoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.